molecular formula C8H11F3N2O B13441999 2,2,2-trifluoro-1-[(1R)-6-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]ethanone

2,2,2-trifluoro-1-[(1R)-6-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]ethanone

Cat. No.: B13441999
M. Wt: 208.18 g/mol
InChI Key: DSJDIHSPTSRGAQ-JMMWHDCWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,2-Trifluoro-1-[(1R)-6-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]ethanone is a fluorinated organic compound known for its unique chemical structure and properties. This compound features a trifluoromethyl group and a bicyclic diazabicycloheptane moiety, making it an interesting subject for various chemical and pharmaceutical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoro-1-[(1R)-6-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]ethanone typically involves the reaction of a suitable diazabicycloheptane derivative with a trifluoromethylating agent. Common reagents used in the synthesis include trifluoroacetic anhydride and trifluoromethyl iodide. The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions. The use of automated systems allows for precise control over reaction parameters, leading to efficient production with minimal waste.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-[(1R)-6-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted trifluoromethyl derivatives.

Scientific Research Applications

2,2,2-Trifluoro-1-[(1R)-6-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]ethanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential as a biochemical probe due to its fluorinated structure.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2,2,2-trifluoro-1-[(1R)-6-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]ethanone involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,2-Trifluoroethyl trifluoromethanesulfonate
  • 3-[(3,3,3-Trifluoro-2-hydroxy-2-(trifluoromethyl)propyl]bicyclo[2.2.1]hept-2-yl methacrylate

Uniqueness

2,2,2-Trifluoro-1-[(1R)-6-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]ethanone is unique due to its combination of a trifluoromethyl group and a diazabicycloheptane moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H11F3N2O

Molecular Weight

208.18 g/mol

IUPAC Name

2,2,2-trifluoro-1-[(1R)-6-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]ethanone

InChI

InChI=1S/C8H11F3N2O/c1-4-6-2-5(12-4)3-13(6)7(14)8(9,10)11/h4-6,12H,2-3H2,1H3/t4?,5?,6-/m1/s1

InChI Key

DSJDIHSPTSRGAQ-JMMWHDCWSA-N

Isomeric SMILES

CC1[C@H]2CC(N1)CN2C(=O)C(F)(F)F

Canonical SMILES

CC1C2CC(N1)CN2C(=O)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.